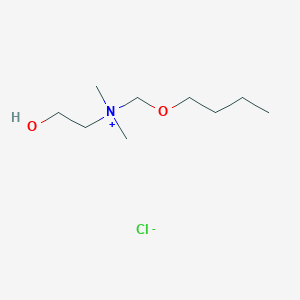
Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, making it useful in a wide range of applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-dimethylethanolamine with butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reaction conditions can be tightly controlled. The use of continuous flow reactors allows for the efficient production of large quantities of the compound. The reaction mixture is typically purified by distillation or crystallization to obtain the pure product.
化学反应分析
Types of Reactions
Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, resulting in the formation of different quaternary ammonium compounds.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. These reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and other oxidizing agents are used. These reactions are often carried out under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are different quaternary ammonium compounds with varying substituents.
Oxidation Reactions: The major products depend on the specific oxidizing agent used and the reaction conditions. These can include various oxidized forms of the original compound.
科学研究应用
Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride has a wide range of scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in cell culture and molecular biology as a surfactant to enhance the permeability of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with both hydrophilic and hydrophobic substances.
Industry: Utilized in the formulation of detergents, disinfectants, and other cleaning products due to its surfactant properties.
作用机制
The mechanism of action of Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride involves its interaction with cell membranes and other biological structures. The compound can disrupt the lipid bilayer of cell membranes, increasing their permeability. This property makes it useful in applications such as drug delivery and cell culture. The molecular targets and pathways involved include the lipid components of cell membranes and various membrane-associated proteins.
相似化合物的比较
Similar Compounds
- Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride
- N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium
Uniqueness
Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride is unique in its combination of hydrophilic and hydrophobic properties, which makes it particularly effective as a surfactant. Its ability to interact with both types of substances sets it apart from other similar compounds, which may only interact with one type of substance.
This compound’s versatility and effectiveness in various applications highlight its importance in both scientific research and industrial processes.
属性
CAS 编号 |
646068-99-7 |
|---|---|
分子式 |
C9H22ClNO2 |
分子量 |
211.73 g/mol |
IUPAC 名称 |
butoxymethyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C9H22NO2.ClH/c1-4-5-8-12-9-10(2,3)6-7-11;/h11H,4-9H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
YUDGMWMCMVTMRU-UHFFFAOYSA-M |
规范 SMILES |
CCCCOC[N+](C)(C)CCO.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


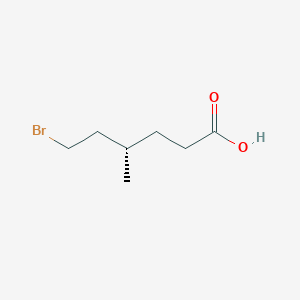
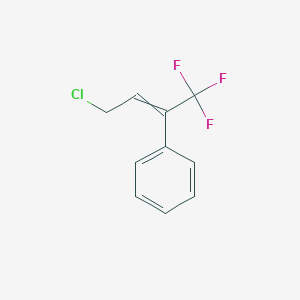
![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)
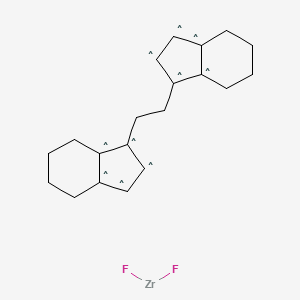
![N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12588266.png)
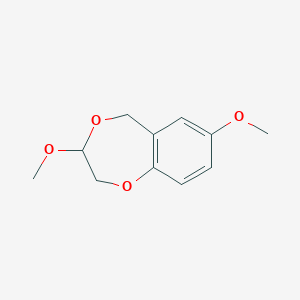
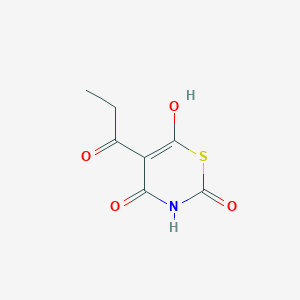
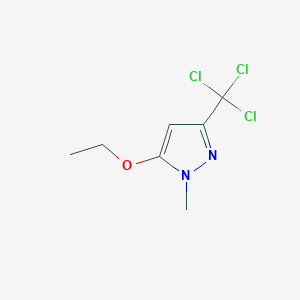
![N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea](/img/structure/B12588299.png)
![Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B12588310.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-](/img/structure/B12588324.png)
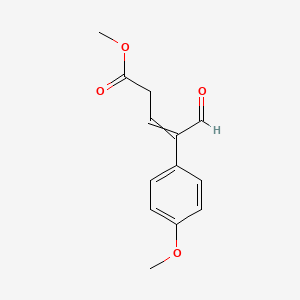
![Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-](/img/structure/B12588329.png)
![2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B12588334.png)
